5-(2-Bromophenoxymethyl)furan-2-carboxylic acid
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Overview
Description
5-(2-Bromophenoxymethyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C12H9BrO4 and a molecular weight of 297.11 g/mol . This compound is characterized by a furan ring substituted with a bromophenoxy group and a carboxylic acid group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 2-bromophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromophenol reacts with the furan-2-carboxylic acid to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized furan derivatives.
Reduction: Products may include furan-2-carbinol or furan-2-carboxaldehyde.
Substitution: Products vary depending on the nucleophile used, leading to a diverse array of substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications .
Biology and Medicine: In biological research, this compound can be used to study the interactions of furan derivatives with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity and structural properties make it suitable for creating materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with .
Comparison with Similar Compounds
- 5-(4-Bromo-2-chlorophenoxymethyl)furan-2-carboxylic acid
- 5-(2-Chlorophenoxymethyl)furan-2-carboxylic acid
- 5-(2-Fluorophenoxymethyl)furan-2-carboxylic acid
Comparison: Compared to its analogs, 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and the types of reactions it undergoes. The bromine atom can act as a leaving group in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-[(2-bromophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYPCWPVYKWBDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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